REACTION_CXSMILES
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[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].CS(O)(=O)=O>>[CH2:7]([O:5][C:4](=[O:6])[CH2:3][C:1]#[N:2])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
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Name
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|
Quantity
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20.85 g
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Type
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reactant
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Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)O
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Name
|
|
Quantity
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0.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
by heating under reduced pressure
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Type
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CUSTOM
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Details
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while removing the water by-product through the use of a dean stark trap
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Type
|
TEMPERATURE
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Details
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The reaction was cooled upon completion
|
Name
|
|
Type
|
product
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Smiles
|
C(CCCCCCCCC)OC(CC#N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |